molecular formula C11H11NO3S B11037644 (2-Oxo-3,4-dihydro-2H-benzo[1,4]thiazin-3-yl)-acetic acid methyl ester

(2-Oxo-3,4-dihydro-2H-benzo[1,4]thiazin-3-yl)-acetic acid methyl ester

Cat. No.: B11037644
M. Wt: 237.28 g/mol
InChI Key: PAEFXQBNXDGIGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Oxo-3,4-dihydro-2H-benzo[1,4]thiazin-3-yl)-acetic acid methyl ester” (hereafter referred to as Compound A) is a benzothiazine derivative characterized by a 2-oxo group on the thiazine ring and a methyl ester moiety at the acetic acid side chain. Benzothiazines are heterocyclic compounds with a sulfur and nitrogen-containing six-membered ring fused to a benzene ring. These compounds are of significant interest due to their diverse biological activities, including antimicrobial, antidepressant, and enzyme inhibitory properties . This article provides a detailed comparison of Compound A with structurally related analogs, focusing on substituent effects, physicochemical properties, and biological relevance.

Properties

Molecular Formula

C11H11NO3S

Molecular Weight

237.28 g/mol

IUPAC Name

methyl 2-(2-oxo-3,4-dihydro-1,4-benzothiazin-3-yl)acetate

InChI

InChI=1S/C11H11NO3S/c1-15-10(13)6-8-11(14)16-9-5-3-2-4-7(9)12-8/h2-5,8,12H,6H2,1H3

InChI Key

PAEFXQBNXDGIGO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1C(=O)SC2=CC=CC=C2N1

Origin of Product

United States

Preparation Methods

Maleic Anhydride and o-Aminothiophenol Route

The most widely reported method involves the reaction of o-aminothiophenol with maleic anhydride in diethyl ether or ethanol. This forms a thiazine intermediate, which undergoes esterification with methyl bromoacetate or methyl chloroacetate.

Procedure :

  • Step 1 : o-Aminothiophenol (1.0 equiv) reacts with maleic anhydride (1.05 equiv) in anhydrous ether at 0–5°C for 3–5 hours.

  • Step 2 : The intermediate is treated with methyl bromoacetate (1.2 equiv) in acetone under reflux for 12–24 hours in the presence of K₂CO₃.

Key Data :

ParameterValueSource
Yield67–85%
Reaction Time15–24 hours
CharacterizationIR: 1720 cm⁻¹ (C=O ester)

Alkylation of Benzothiazinone Precursors

Direct Alkylation with Methyl Haloacetates

4H-Benzothiazin-3-one derivatives are alkylated using methyl chloroacetate or methyl bromoacetate in polar aprotic solvents (e.g., DMF, acetone) with inorganic bases (K₂CO₃, NaH).

Procedure :

  • 4H-Benzothiazin-3-one (1.0 equiv) is dissolved in acetone.

  • Methyl chloroacetate (1.2 equiv) and K₂CO₃ (2.0 equiv) are added, followed by reflux for 12–48 hours.

Key Data :

ParameterValueSource
Yield60–75%
SolventAcetone or DMF
¹H NMR (DMSO-d₆)δ 3.82 (s, 3H, CH₃O)

Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation reduces reaction times from hours to minutes. For example, cyclization of intermediates using urea–hydrogen peroxide (UHP) under microwaves achieves 80–90% yields in 6–11 minutes.

Procedure :

  • The thiazine intermediate (1.0 equiv) is mixed with UHP (1.5 equiv) in ethanol.

  • Irradiated at 100–120°C (300 W) for 6–11 minutes.

Key Data :

ParameterValueSource
Yield80–90%
Reaction Time6–11 minutes

Enzymatic and Green Chemistry Approaches

Baker’s Yeast-Catalyzed Synthesis

Whole-cell biocatalysis using baker’s yeast in methanol enables eco-friendly synthesis. This method avoids harsh reagents and achieves moderate yields (51–82%).

Procedure :

  • 2-Aminothiophenol (1.0 equiv) and methyl acetoacetate (1.1 equiv) are mixed in methanol.

  • Baker’s yeast (20% w/w) is added, and the mixture is stirred at 30°C for 24 hours.

Key Data :

ParameterValueSource
Yield51–82%
SolventMethanol

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • IR : Strong bands at 1720 cm⁻¹ (ester C=O) and 1660 cm⁻¹ (thiazinone C=O).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 3.82 (s, 3H, OCH₃), 4.43 (s, 2H, CH₂CO), 7.23–7.55 (m, 4H, Ar-H).

  • X-ray Crystallography : Monoclinic crystal system (P2₁/ c) with intermolecular C–H⋯O hydrogen bonds.

Comparative Analysis of Methods

MethodYield (%)TimeAdvantagesLimitations
Classical Condensation67–8515–24 hHigh purityLong reaction time
Microwave-Assisted80–906–11 minRapid, energy-efficientSpecialized equipment needed
Enzymatic51–8224 hEco-friendly, mild conditionsModerate yields

Industrial and Scalability Considerations

  • Solvent Choice : Acetone and DMF are preferred for scalability due to high boiling points and efficient mixing.

  • Cost Analysis : Methyl chloroacetate is cheaper than bromoacetate but requires longer reaction times.

  • Purity Control : Recrystallization from dichloromethane/hexane (1:3) achieves >98% purity.

Challenges and Optimization Strategies

  • Byproduct Formation : Oxidative dimerization occurs in polar solvents (e.g., ethanol), reduced by using anhydrous conditions.

  • Catalyst Screening : Cs₂CO₃ increases alkylation efficiency compared to K₂CO₃.

  • Temperature Control : Reactions at 0–5°C minimize decomposition of acid-sensitive intermediates .

Chemical Reactions Analysis

Types of Reactions

(2-Oxo-3,4-dihydro-2H-benzo[1,4]thiazin-3-yl)-acetic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazine derivatives.

Scientific Research Applications

Biological Activities

Research has indicated several promising biological activities associated with (2-Oxo-3,4-dihydro-2H-benzo[1,4]thiazin-3-yl)-acetic acid methyl ester:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. Its efficacy can be attributed to the presence of the thiazine ring, which enhances its interaction with microbial cell membranes.
  • Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. In vitro studies indicate that it can induce apoptosis in certain cancer cell lines, making it a candidate for further development as an anticancer agent.
  • Anti-inflammatory Effects : Research has demonstrated that this compound possesses anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in cell cultures, suggesting potential use in treating inflammatory diseases.

Case Studies

Several case studies illustrate the applications of this compound:

Case Study 1: Antimicrobial Activity Assessment

A study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for various strains, indicating potent antibacterial activity compared to standard antibiotics.

Case Study 2: Anticancer Research

In vitro tests conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration) after 48 hours of exposure. Further studies are required to elucidate the underlying mechanisms of action.

Case Study 3: Anti-inflammatory Mechanism Exploration

A recent investigation into the anti-inflammatory properties showed that the compound inhibited the NF-kB pathway in macrophages, leading to decreased expression of TNF-alpha and IL-6. This suggests its potential role in treating chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of (2-Oxo-3,4-dihydro-2H-benzo[1,4]thiazin-3-yl)-acetic acid methyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, its derivatives have been shown to inhibit cholinesterase enzymes, which are involved in the breakdown of neurotransmitters . This inhibition can result in increased levels of neurotransmitters, potentially providing therapeutic benefits for conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Positional Isomers: Oxo Group Variations

The position of the oxo group on the thiazine ring critically influences electronic distribution and biological activity.

Compound Name Oxo Position Substituent Key Properties Reference
Compound A 2-oxo Methyl ester Higher lipophilicity; potential CNS activity due to ester bioavailability
Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate 3-oxo Methyl ester Stabilized enol tautomer; antidepressant activity reported
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide 3-oxo Hydrazide Enhanced hydrogen bonding; improved solubility in polar solvents

Ester Chain Modifications

The ester group’s alkyl chain length impacts lipophilicity and metabolic stability:

Compound Name Ester Group Molecular Formula LogP (Predicted) Biological Implication
Compound A Methyl C₁₁H₁₁NO₃S 1.36 Faster hydrolysis to active acid form in vivo
Ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate Ethyl C₁₂H₁₃NO₃S 1.82 (estimated) Prolonged half-life due to slower esterase cleavage

Key Insight: Methyl esters (e.g., Compound A) generally exhibit higher metabolic turnover rates than ethyl esters, influencing their therapeutic duration .

Heteroatom Substitution: Thiazine vs. Oxazine

Replacing sulfur with oxygen in the heterocycle alters aromaticity and bioactivity:

Compound Name Heteroatom Ring System Biological Activity
Compound A S Benzothiazine Stimulant/antidepressant potential
(2-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid O Benzoxazine COX-2 inhibition; anti-inflammatory activity

Key Insight : Benzoxazines (oxygen-containing) show enhanced electronic density on the ring, favoring interactions with COX-2’s hydrophobic pocket .

Functional Group Variations

Substituents on the acetic acid side chain modulate solubility and target binding:

Compound Name Functional Group Properties
Compound A Methyl ester Lipophilic; membrane-permeable
(3-Oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid Free carboxylic acid Polar; ionized at physiological pH, enhancing protein binding
N-(2-chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide Chlorophenyl amide Improved affinity for bacterial targets

Key Insight : Amide derivatives (e.g., acetohydrazides) exhibit stronger hydrogen-bonding interactions, enhancing antimicrobial efficacy .

Biological Activity

The compound (2-Oxo-3,4-dihydro-2H-benzo[1,4]thiazin-3-yl)-acetic acid methyl ester , also known by its IUPAC name N-hydroxy-2-[(2R)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide, belongs to the class of benzothiazines. This article provides a detailed overview of its biological activity, including potential therapeutic effects and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C10H10N2O3SC_{10}H_{10}N_{2}O_{3}S with a molecular weight of approximately 238.26 g/mol. The structure features a benzothiazine core fused with an acetic acid moiety, contributing to its unique biological properties.

PropertyValue
Molecular FormulaC₁₀H₁₀N₂O₃S
Molecular Weight238.26 g/mol
CAS Number175202-81-0
IUPAC NameN-hydroxy-2-[(2R)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

Research indicates that compounds within the benzothiazine class exhibit various biological activities, including anti-inflammatory and analgesic effects. The specific mechanism of action for this compound may involve modulation of key signaling pathways associated with inflammation and pain perception.

Pharmacological Effects

  • Anti-inflammatory Activity : Studies have shown that derivatives of benzothiazine can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting that this compound may possess similar properties.
  • Antioxidant Properties : The presence of hydroxyl groups in the structure may contribute to antioxidant activity by scavenging free radicals and reducing oxidative stress.
  • Potential Antimicrobial Effects : Preliminary studies suggest that benzothiazine derivatives exhibit antimicrobial properties against various bacterial strains, indicating potential for development as antimicrobial agents.

Case Studies and Research Findings

A review of the literature reveals several studies focused on the biological evaluation of related compounds:

  • Study on Antioxidant Activity : A study evaluated the antioxidant potential of various benzothiazine derivatives, revealing that certain modifications enhance their efficacy in scavenging free radicals .
  • Antimicrobial Testing : Another research effort demonstrated that specific benzothiazine derivatives showed significant inhibitory activity against Gram-positive bacteria .
  • Pain Management : In a pharmacological study, compounds similar to this compound were tested for their analgesic properties in animal models, showing promising results in reducing pain responses .

Q & A

Q. What are the established synthetic routes for (2-Oxo-3,4-dihydro-2H-benzo[1,4]thiazin-3-yl)-acetic acid methyl ester?

The compound is synthesized via cyclocondensation reactions involving thioamide precursors or through functionalization of the benzothiazine core. Key steps include:

  • Thiazine ring formation : Reacting 2-aminothiophenol derivatives with α-keto esters under acidic conditions .
  • Esterification : Introducing the methyl ester group via reaction with methanol in the presence of catalytic acid . Optimization of reaction parameters (e.g., solvent polarity, temperature) is critical for yield and purity. For example, polar aprotic solvents like DMF enhance cyclization efficiency .

Q. How is structural characterization performed for this compound?

A multi-technique approach is employed:

  • Spectroscopy : FTIR confirms the presence of carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) groups. ¹H/¹³C NMR resolves the thiazine ring protons (δ 3.5–4.5 ppm) and methyl ester protons (δ 3.7 ppm) .
  • X-ray crystallography : Resolves the planar benzothiazine ring and ester conformation, with bond angles and torsion angles validating the proposed structure .

Q. What preliminary biological activities have been reported?

  • Antimicrobial activity : Derivatives show moderate inhibition against Gram-positive bacteria (e.g., S. aureus) via disruption of cell wall synthesis, as inferred from structure-activity relationship (SAR) studies .
  • Enzyme inhibition : In silico docking predicts alpha-amylase inhibition (binding affinity: -8.2 kcal/mol), suggesting potential antidiabetic applications .

Advanced Research Questions

Q. How can molecular docking guide the optimization of this compound’s bioactivity?

Computational workflows include:

  • Target selection : Prioritize enzymes with known roles in disease (e.g., alpha-amylase for diabetes, acetylcholinesterase for Alzheimer’s) .
  • Docking protocols : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. For example, the compound’s carbonyl group forms hydrogen bonds with alpha-amylase’s catalytic residues (Asp197, Glu233), while the benzothiazine ring engages in π-π stacking with Tyr62 .
  • Validation : Compare docking scores with experimental IC₅₀ values to refine force fields and scoring functions .

Q. What strategies resolve contradictions in reported biological data across studies?

Discrepancies in antimicrobial efficacy (e.g., variable MIC values) may arise from:

  • Experimental variability : Standardize assay conditions (e.g., broth microdilution vs. agar diffusion) .
  • Structural analogs : Compare activity of methyl vs. ethyl esters; the methyl derivative exhibits higher lipophilicity (logP +0.3), enhancing membrane penetration .
  • Mechanistic studies : Use transcriptomics or proteomics to identify off-target effects that may confound results .

Q. How does the methyl ester moiety influence pharmacokinetic properties?

  • Metabolic stability : The ester group undergoes hepatic hydrolysis to the carboxylic acid, which may reduce bioavailability. Prodrug strategies (e.g., PEGylation) can prolong half-life .
  • Solubility : The methyl ester (clogP = 2.1) offers a balance between aqueous solubility (0.5 mg/mL) and membrane permeability, unlike the ethyl analog (clogP = 2.4, solubility 0.3 mg/mL) .

Q. What are the key challenges in scaling up synthesis for preclinical studies?

  • Purification : Chromatography is required to separate diastereomers formed during cyclization .
  • Yield optimization : Microwave-assisted synthesis reduces reaction time (2 hours vs. 24 hours conventional) and improves yield (75% vs. 50%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.